molecular formula C17H10FIN2O4 B3989575 (5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3989575
M. Wt: 452.17 g/mol
InChI Key: SUAXUWZSJNVMLB-WUXMJOGZSA-N
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Description

The compound “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” is a synthetic organic molecule that belongs to the class of diazinane-2,4,6-triones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” typically involves multi-step organic reactions. The starting materials often include 3-fluoroaniline and 4-hydroxy-3-iodobenzaldehyde. The key steps in the synthesis may include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl and hydroxy-iodophenyl groups: These groups can be introduced via nucleophilic substitution or electrophilic aromatic substitution reactions.

    Final condensation: The final step involves the condensation of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA interaction: The compound could interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both fluorine and iodine atoms can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FIN2O4/c18-10-2-1-3-11(8-10)21-16(24)12(15(23)20-17(21)25)6-9-4-5-14(22)13(19)7-9/h1-8,22H,(H,20,23,25)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAXUWZSJNVMLB-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC(=C(C=C3)O)I)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FIN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione

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